molecular formula C21H28N4O3 B5661465 5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one

5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one

Cat. No.: B5661465
M. Wt: 384.5 g/mol
InChI Key: NFRWTKBDKAMOGE-UHFFFAOYSA-N
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Description

5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a 2,3-dihydro-1,4-benzodioxin ring, a pyrazole ring, and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the 2,3-dihydro-1,4-benzodioxin ring through a cyclization reaction. This intermediate is then subjected to further functionalization to introduce the pyrazole and pyrrolidin-2-one moieties. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one apart is its unique combination of these three structural motifs, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in compounds containing only one or two of these motifs .

Properties

IUPAC Name

5-[[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methylpyrazol-4-yl]methyl-propan-2-ylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-14(2)25(13-17-5-7-20(26)22-17)12-16-11-24(3)23-21(16)15-4-6-18-19(10-15)28-9-8-27-18/h4,6,10-11,14,17H,5,7-9,12-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRWTKBDKAMOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCC(=O)N1)CC2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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